(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol is a chiral compound featuring a brominated pyrazole ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromo-1H-pyrazole and (S)-propylene oxide.
Reaction Steps:
Purification: The product is purified using techniques such as column chromatography to isolate (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions precisely, leading to higher efficiency and lower production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF.
Major Products
Oxidation: (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-one.
Reduction: (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol exerts its effects often involves interaction with biological targets such as enzymes or receptors. The brominated pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(4-chloro-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.
(2S)-1-(4-fluoro-1H-pyrazol-1-yl)propan-2-ol: Contains a fluorine atom instead of bromine.
(2S)-1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s interaction with biological targets and its overall chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1689850-90-5 |
---|---|
Molecular Formula |
C6H9BrN2O |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.